Benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester
Description
Crystallographic Analysis of Pyrrolo[2,3-b]Pyridine Core Architecture
The pyrrolo[2,3-b]pyridine system forms a bicyclic framework comprising a six-membered pyridine ring fused to a five-membered pyrrole moiety. X-ray diffraction studies of analogous compounds reveal monoclinic crystal systems with space group P 21/c and unit cell parameters such as a = 12.6542(8) Å, b = 6.7364(4) Å, and c = 18.7735(12) Å. The dihedral angle between the pyrrolopyridine core and adjacent aromatic substituents, such as benzyl or tosyl groups, typically ranges from 85° to 89°, indicating near-perpendicular orientations that minimize steric clashes.
Table 1: Crystallographic Parameters of Analogous Pyrrolopyridine Derivatives
The planar geometry of the pyrrolo[2,3-b]pyridine core facilitates π-π stacking interactions in solid-state arrangements, while nitro or cyano substituents introduce slight torsional distortions (e.g., -4.6° to -6.5°). These deviations arise from intramolecular hydrogen bonding, as observed in N–H⋯O interactions stabilizing the nitro group’s orientation.
Electronic Configuration and Conformational Dynamics of the Cyano-Pyrrolopyridine Moiety
The 3-cyano group on the pyrrolopyridine ring exerts significant electronic effects. Nuclear magnetic resonance (NMR) studies of related compounds show deshielding of adjacent protons due to the cyano group’s electron-withdrawing nature, with carbon chemical shifts for the nitrile carbon appearing near 115–120 ppm. Density functional theory (DFT) calculations predict a highest occupied molecular orbital (HOMO) localized on the pyrrolopyridine core and a lowest unoccupied molecular orbital (LUMO) delocalized across the cyano group and pyridine ring, enabling charge-transfer transitions in the ultraviolet-visible spectrum.
Conformational flexibility is constrained by the rigid bicyclic system. Molecular dynamics simulations reveal that rotation around the C–N bond linking the pyrrole and pyridine rings is restricted to ±15°, with energy barriers of ~25 kJ/mol. Substituents such as the cyano group further reduce flexibility by participating in conjugation with the aromatic system, as evidenced by planar torsional angles (<10°) in X-ray structures.
Steric and Electronic Effects of Ethyl Ester Substitution at Position 4
The ethyl ester group at position 4 of the benzoic acid moiety introduces steric bulk and electronic modulation. Compared to methyl or tert-butyl esters, the ethyl group balances moderate steric hindrance (molecular weight contribution: 45.08 g/mol) with rotational freedom (C–O–C–C dihedral angles: 60–120°). Infrared spectroscopy of the ester carbonyl stretch shows absorption at 1720–1740 cm⁻¹, indicating partial conjugation with the adjacent aromatic system.
Table 2: Comparative Steric Parameters of Ester Substituents
| Ester Group | Molecular Weight (g/mol) | van der Waals Volume (ų) |
|---|---|---|
| Methyl | 31.03 | 25.7 |
| Ethyl | 45.08 | 43.2 |
| tert-Butyl | 73.11 | 92.6 |
Electronically, the ester’s ethoxy group donates electrons via inductive effects, slightly raising the electron density at the benzoic acid’s carboxylate oxygen. This perturbation alters hydrogen-bonding propensity, as demonstrated by reduced solubility in polar solvents compared to carboxylic acid analogs. Crystallographic data further confirm that the ethyl ester adopts a staggered conformation to minimize gauche interactions with the pyrrolopyridine core.
Structure
3D Structure
Properties
Molecular Formula |
C17H13N3O2 |
|---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
ethyl 4-(3-cyanopyrrolo[2,3-b]pyridin-1-yl)benzoate |
InChI |
InChI=1S/C17H13N3O2/c1-2-22-17(21)12-5-7-14(8-6-12)20-11-13(10-18)15-4-3-9-19-16(15)20/h3-9,11H,2H2,1H3 |
InChI Key |
ZSCAZZHZCDZMLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=C(C3=C2N=CC=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of the Pyrrolo[2,3-b]pyridine Core
The pyrrolo[2,3-b]pyridine framework is synthesized through cyclization reactions. This step often involves:
- Starting materials like substituted pyridines or pyrroles.
- Cyclization facilitated by Lewis acids (e.g., AlCl₃) or bases (e.g., NaOH) to close the ring structure.
Step 2: Introduction of the Cyano Group
The cyano group is typically introduced via:
- Nucleophilic substitution reactions using cyanide salts (e.g., NaCN or KCN).
- Controlled reaction conditions to ensure selective addition at the desired position on the pyrrolo[2,3-b]pyridine ring.
Step 3: Coupling with Benzoic Acid Derivative
The benzoic acid moiety is coupled with the pyrrolo[2,3-b]pyridine derivative using esterification techniques:
- Reagents such as ethyl chloroformate or thionyl chloride are used to activate the carboxylic acid group.
- Catalysts like DMAP (4-dimethylaminopyridine) are employed to enhance reaction efficiency.
Step 4: Final Purification
The synthesized compound is purified using:
- Column chromatography for separation based on polarity.
- Recrystallization from solvents like ethanol or methanol to achieve high purity.
Reaction Conditions and Catalysts
The synthesis involves specific reaction conditions tailored for each step:
- Temperature: Typically maintained between 50–100°C depending on the reaction.
- Solvents: Commonly used solvents include dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile.
- Catalysts: Lewis acids (e.g., ZnCl₂) for cyclization and bases (e.g., NaOH) for nucleophilic substitution.
Analytical Techniques for Characterization
To confirm the structure and purity of the synthesized compound, various analytical methods are used:
- Nuclear Magnetic Resonance (NMR): For structural elucidation and confirmation of functional groups.
- Mass Spectrometry (MS): To determine molecular weight and confirm molecular formula.
- Infrared Spectroscopy (IR): For identifying characteristic functional groups like cyano (-C≡N) and ester (-COOEt).
Challenges in Synthesis
Some challenges associated with this synthesis include:
- Controlling regioselectivity during cyclization.
- Avoiding side reactions during nucleophilic substitution.
- Ensuring complete conversion during esterification steps.
Data Table: Key Reagents and Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Notes |
|---|---|---|---|---|
| 1 | Pyridine derivative, AlCl₃ | DCM | 80°C | Cyclization to form core |
| 2 | KCN | DMF | RT | Introduction of cyano group |
| 3 | Ethyl chloroformate, DMAP | Acetonitrile | 50°C | Esterification |
| 4 | Ethanol | - | RT | Recrystallization |
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative.
Acidic Hydrolysis
-
Conditions : Reflux in H₂SO₄ (1M) at 90°C for 6–8 hours.
-
Product : 4-(3-Cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)benzoic acid.
-
Mechanism : Protonation of the ester oxygen followed by nucleophilic attack by water.
Basic Hydrolysis (Saponification)
-
Conditions : NaOH (2M) in ethanol/water (1:1), 70°C for 4 hours.
-
Product : Sodium salt of the carboxylic acid.
-
Yield : ~85–92% (isolated via acid precipitation).
Comparative Hydrolysis Data
| Condition | Time (h) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Acidic (H₂SO₄) | 8 | 90 | 78 |
| Basic (NaOH) | 4 | 70 | 92 |
Nucleophilic Substitution at the Cyano Group
The electron-deficient cyano group on the pyrrolopyridine ring participates in nucleophilic substitutions.
Reaction with Amines
-
Conditions : Ethanol, reflux with excess primary amine (e.g., methylamine) for 12 hours .
-
Product : Substituted amidine derivatives (e.g., 3-(methylamino)-1H-pyrrolo[2,3-b]pyridine).
-
Mechanism : Nucleophilic attack by the amine at the cyano carbon, forming a tetrahedral intermediate.
Thiol Addition
-
Conditions : Thiols (e.g., benzyl mercaptan) in DMF with K₂CO₃, 60°C .
-
Product : Thioamide derivatives.
Cyclization Reactions
The pyrrolopyridine scaffold facilitates intramolecular cyclization under catalytic conditions.
Formation of Quinazoline Derivatives
-
Product : Fused tetracyclic compounds via C–N bond formation between the pyrrolopyridine and adjacent substituents.
Cross-Coupling Reactions
The pyrrolopyridine core participates in palladium-catalyzed couplings.
Suzuki-Miyaura Coupling
-
Conditions : Pd(PPh₃)₄, aryl boronic acid, Na₂CO₃, DME/H₂O, 80°C .
-
Product : Aryl-substituted derivatives at the pyrrolopyridine C5 position.
-
Example : 5-Phenyl-3-cyano-1H-pyrrolo[2,3-b]pyridine.
Electrophilic Aromatic Substitution
The electron-rich pyrrolopyridine ring undergoes halogenation and nitration.
Bromination
-
Conditions : Br₂ in CHCl₃ at 0°C.
-
Product : 5-Bromo-3-cyano-1H-pyrrolo[2,3-b]pyridine.
-
Regioselectivity : Bromination occurs preferentially at the C5 position due to electronic directing effects.
Reduction Reactions
The cyano group can be reduced to an amine or methylene group.
Catalytic Hydrogenation
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 263.25 g/mol. Its structure includes a benzoic acid moiety linked to a pyrrolo[2,3-b]pyridine derivative, featuring a cyano group that enhances its reactivity and biological profile. The presence of the pyrrolo ring is particularly relevant for its pharmacological activities.
Medicinal Chemistry
Kinase Inhibition:
Benzoic acid derivatives, including this compound, have been studied for their ability to inhibit specific kinases. In particular, it has shown promise as an inhibitor of SGK-1 kinase, which is involved in various cellular processes such as cell survival and metabolism. This mechanism positions the compound as a potential therapeutic agent for diseases where SGK-1 plays a critical role, including cancer and metabolic disorders .
Antimicrobial and Anticancer Properties:
Research indicates that compounds within this class may exhibit antimicrobial and anticancer properties. The unique structural features contribute to their ability to interact with biological targets effectively. Studies have highlighted the potential of these compounds in developing new antimicrobial agents and anticancer therapies .
Materials Science
Synthesis of Advanced Materials:
Benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester serves as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in creating advanced materials with specific properties tailored for applications in electronics and photonics .
Photochemical Applications:
The compound has been investigated for its potential use as a photochemical precursor in ultraviolet (UV) absorbers. Its structural characteristics allow it to be converted into compounds that provide higher UV protection, making it relevant for cosmetic and pharmaceutical formulations aimed at protecting skin from UV damage .
Biological Research
Mechanistic Studies:
Ongoing research aims to elucidate the exact mechanisms by which benzoic acid derivatives exert their biological effects. Understanding these mechanisms can lead to improved therapeutic strategies for targeting specific diseases .
Toxicological Assessments:
As with many novel compounds, assessing the toxicity profiles of benzoic acid derivatives is crucial. Studies are being conducted to evaluate their safety and efficacy in various biological systems, ensuring that any therapeutic applications are both effective and safe for human use .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Kinase inhibitors; potential treatments for cancer and metabolic disorders |
| Antimicrobial Research | Potential development of new antimicrobial agents |
| Materials Science | Building block for advanced materials; synthesis of photonic devices |
| Photochemical Applications | UV absorbers for cosmetic and pharmaceutical formulations |
| Biological Research | Mechanistic studies; toxicological assessments |
Mechanism of Action
The mechanism of action of benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester involves its interaction with specific molecular targets. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By inhibiting these receptors, the compound can induce apoptosis (programmed cell death) and inhibit the migration and invasion of cancer cells .
Comparison with Similar Compounds
Research Implications
- Electron-Withdrawing Groups: The 3-cyano group in the target compound enhances polarity and hydrogen-bonding capacity, critical for target engagement in enzyme inhibition .
- Halogen Effects : Chlorine offers a balance between electronic effects and molecular weight, while bromine may prioritize stability over solubility.
- Safety Profiles: Compounds with cyano or halogen substituents consistently show acute toxicity and irritation hazards, necessitating careful handling .
Biological Activity
Benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester is a compound that combines a benzoic acid moiety with a pyrrolo[2,3-b]pyridine structure. This unique combination suggests potential for diverse biological activities and therapeutic applications. The following sections detail its biological activity, synthesis methods, and relevant case studies.
Structural Characteristics
The compound features:
- Benzoic Acid Moiety : Known for its role in various biochemical pathways.
- Pyrrolo[2,3-b]pyridine Framework : Associated with numerous biological activities including antimicrobial and anticancer properties.
- Cyano Group : Enhances reactivity and may influence binding interactions with biological targets.
Synthesis Methods
The synthesis generally involves multi-step organic techniques. The synthesis of related compounds has been documented, indicating the versatility of the pyrrolo[2,3-b]pyridine scaffold for medicinal chemistry applications.
Antimicrobial Activity
Benzoic acid derivatives have exhibited significant antimicrobial properties. In studies evaluating various benzoic acid derivatives:
- Compounds were shown to inhibit the growth of bacteria and fungi.
- The presence of the cyano group in the structure may enhance these effects by promoting interactions with microbial enzymes.
Antioxidant Activity
Research indicates that compounds with similar structural features have demonstrated antioxidant activity:
- They scavenge free radicals, thereby reducing oxidative stress.
- This activity is crucial in preventing cellular damage associated with aging and various diseases.
Proteasome and Autophagy Modulation
A study on benzoic acid derivatives isolated from Bjerkandera adusta highlighted their role in enhancing protein degradation systems:
- These compounds activated both the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) in human fibroblasts.
- The activation of cathepsins B and L was particularly notable, suggesting potential applications in anti-aging therapies and proteostasis modulation .
Study 1: Proteasome Activation
In a detailed evaluation of benzoic acid derivatives:
- Compounds were tested at concentrations of 1 and 10 μg/mL on human foreskin fibroblasts.
- Results indicated that certain derivatives significantly enhanced proteasome activity without cytotoxic effects .
Study 2: In Silico Binding Studies
In silico studies revealed that:
- The compound demonstrated strong binding affinity to cathepsins B and L, with Glide Scores ranging from -7.6 to -9.18 Kcal/mol for procathepsin B.
- The interactions involved hydrogen bonds and hydrophobic interactions that suggest a strong potential for therapeutic applications targeting these enzymes .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-(5-(2-naphthalenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid | Naphthalene substitution | Potential for enhanced lipophilicity |
| 4-(5-(3-cyanophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid | Cyanophenyl group | Increased reactivity due to cyano group |
| 4-(5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid | Chlorophenyl substitution | Enhanced biological activity against certain targets |
This table illustrates the diversity within the pyrrolo[2,3-b]pyridine derivatives and their respective biological activities.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyrrolo[2,3-b]pyridine moiety to the benzoic acid scaffold.
- Esterification : Ethyl ester formation via acid-catalyzed reaction with ethanol, using reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for activation .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to ensure high purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm the presence of the ethyl ester (-COOCHCH), cyano group (-CN), and pyrrolopyridine ring protons. H-N HMBC can resolve ambiguities in nitrogen-containing heterocycles .
- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion validation and fragmentation pattern analysis. Exact mass measurements (e.g., 296.0676 Da for related esters) ensure molecular formula accuracy .
- X-ray Crystallography : Single-crystal analysis (e.g., at 173 K) to determine bond lengths, angles, and confirm stereochemistry, with R factors <0.04 for high precision .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound?
- Methodological Answer :
- Purity Verification : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >98% purity. Contaminants (e.g., unreacted starting materials) may skew bioassay results .
- Assay Replication : Conduct dose-response curves in triplicate across multiple cell lines (e.g., HEK293, HeLa) to assess consistency in IC values.
- Structural Confirmation : Re-examine stereochemistry via X-ray crystallography (if crystalline) or NOESY NMR to rule out isomer-driven activity discrepancies .
Q. What strategies are effective for analyzing the compound’s stability under varying experimental conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and thermal (40–80°C) conditions. Monitor degradation via LC-MS and quantify using UV-Vis at λ = 254 nm .
- Long-Term Stability : Store aliquots at -20°C, 4°C, and room temperature. Analyze monthly using GC-MS (e.g., DB-5 column, He carrier gas) to detect volatile decomposition products like benzoic acid or ethyl cyanide .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., JAK2) or cytochrome P450 enzymes. Validate docking poses with MD simulations (GROMACS) to assess stability over 100 ns trajectories.
- QSAR Modeling : Train models on pyrrolopyridine derivatives (e.g., substituent effects on IC) to predict bioactivity trends. Include descriptors like logP, topological polar surface area (TPSA), and H-bond donor/acceptor counts .
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modifications at the cyano group (e.g., -CF, -COOH), pyrrolopyridine ring (e.g., nitro, methyl), or ethyl ester (e.g., methyl, benzyl). Compare activities in enzyme inhibition assays .
- Biological Testing : Prioritize assays aligned with observed activities in related esters (e.g., antifungal, anti-inflammatory) using standardized protocols like microbroth dilution (for MIC) or COX-2 inhibition ELISA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
